molecular formula C30H50O3 B101271 Dryobalanone CAS No. 17939-10-5

Dryobalanone

Cat. No.: B101271
CAS No.: 17939-10-5
M. Wt: 458.7 g/mol
InChI Key: UFJPCTSKTPSJTK-SGAOCFLWSA-N
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Description

Dryobalanone (C₃₀H₅₀O₃) is a triterpenoid compound primarily isolated from Dryobalanops aromatica, a tropical tree native to Southeast Asia. It is a secondary metabolite found in the plant’s resin, essential oils, and exudates, often co-occurring with other terpenoids such as d-borneol, asiatic acid, and erythrodiol . Structurally, this compound is characterized by a dammarane-type skeleton, confirmed through early crystallographic studies . Variability in its phytochemical profile has been attributed to environmental and geographical factors, impacting both qualitative and quantitative yields .

Properties

CAS No.

17939-10-5

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

(5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-1,2-dihydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H50O3/c1-20(2)9-8-15-30(33,19-31)22-12-17-28(6)21(22)10-11-24-27(5)16-14-25(32)26(3,4)23(27)13-18-29(24,28)7/h9,21-24,31,33H,8,10-19H2,1-7H3/t21-,22+,23+,24-,27+,28-,29-,30-/m1/s1

InChI Key

UFJPCTSKTPSJTK-SGAOCFLWSA-N

SMILES

CC(=CCCC(CO)(C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C

Isomeric SMILES

CC(=CCC[C@@](CO)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C

Canonical SMILES

CC(=CCCC(CO)(C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Dryobalanone belongs to the triterpenoid class, sharing structural motifs with asiatic acid, erythrodiol, and dipterocarpol. Key differences lie in functional groups and oxidation states:

Compound Molecular Formula Core Structure Functional Groups Source Plant
This compound C₃₀H₅₀O₃ Dammarane Ketone, hydroxyl groups Dryobalanops aromatica
Asiatic Acid C₃₀H₄₈O₅ Ursane Carboxylic acid, hydroxyl groups Centella asiatica
Erythrodiol C₃₀H₅₀O₂ Oleanane Diol groups Olea europaea (olive)
Dipterocarpol C₃₀H₅₂O₂ Dammarane Hydroxyl groups Dipterocarpus spp.

Key Insight: this compound’s ketone group distinguishes it from asiatic acid (carboxylic acid) and erythrodiol (diols), influencing solubility and receptor binding .

Pharmacological Activity

This compound exhibits dual ETA/ETB receptor antagonism, a rare property among triterpenoids. Comparative docking scores (Table 1) highlight its specificity:

Table 1 : Docking Scores (kcal/mol) for Receptor Antagonists

Compound ETA Receptor Score ETB Receptor Score
This compound -2.28 -2.06
Aristolochic Acid A -1.42 -0.46
Tetrandrine -3.80 -2.81
γ-L-Glutamyl-S-(prop-1-enyl)cystein sulfoxide -1.88 -1.62

Key Insight: this compound shows moderate ETA/ETB affinity compared to tetrandrine (a bisbenzylisoquinoline alkaloid) but superior to aristolochic acid A, which is nephrotoxic . This positions this compound as a safer candidate for further study.

Occurrence and Variability in Natural Sources

This compound’s presence in D. aromatica exudates varies significantly across studies:

Table 2 : Comparative Phytochemical Profiles of D. aromatica Essential Oils

Study Major Components (this compound %*) Geographical Origin
Huang & Lu (2003) d-borneol (35%), β-caryophyllene (22%), This compound (8%) Malaysia
Current Study (2021) α-pinene (28%), terpinen-4-ol (19%), This compound (4%) Indonesia

*Approximate relative abundance in essential oil.

Key Insight: Environmental factors (e.g., soil composition, climate) and extraction methods critically influence this compound yields, complicating standardization .

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